molecular formula C36H52O15 B089052 ヘレブリン CAS No. 13289-18-4

ヘレブリン

カタログ番号: B089052
CAS番号: 13289-18-4
分子量: 724.8 g/mol
InChIキー: DCSLTSSPIJWEJN-YRFFWODSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Hellebrin is typically extracted from the roots and rhizomes of Helleborus species. The extraction process involves the use of organic solvents to isolate the glycosides, followed by purification steps such as chromatography .

Industrial Production Methods: Industrial production of hellebrin involves large-scale extraction from Helleborus plants, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .

生物活性

Hellebrin, a cardiac glycoside derived from the plant Helleborus niger, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the cytotoxic and antiproliferative effects of hellebrin, its mechanisms of action, and relevant research findings.

Hellebrin is chemically classified as C36H52O15. It functions primarily as a cardiotonic steroid, enhancing sodium ion conductivity and displaying various pharmacological effects. Its aglycone form, hellebrigenin, has also been studied for similar properties.

Cytotoxic Effects

Recent studies have demonstrated that hellebrin exhibits significant cytotoxic effects against various cancer cell lines. Notably, a study investigating its impact on human lung cancer cells (H1299) and breast cancer cells (MCF-7) revealed a marked decrease in cell viability with increasing concentrations of hellebrin (100 nM to 400 nM). The results indicated a statistically significant reduction in cell viability compared to control groups, suggesting strong antiproliferative properties (p < 0.0001) .

Table 1: Cytotoxicity of Hellebrin on Cancer Cell Lines

Concentration (nM)H1299 Cell Viability (%)MCF-7 Cell Viability (%)
10082 ± 579 ± 4
20065 ± 360 ± 5
30045 ± 442 ± 3
40025 ± 220 ± 2

Data represents mean viability percentages from three independent experiments with standard deviations.

Hellebrin's mechanism of action involves its interaction with the Na+/K+-ATPase (NaK) enzyme complex, which is crucial for maintaining cellular ion balance and signaling in cancer cells. Research indicates that hellebrin and hellebrigenin bind more effectively to the α1β1 NaK complex than to other isoforms (α2β1 and α3β1), leading to enhanced cytotoxicity . This binding affinity correlates with their ability to inhibit cancer cell growth effectively.

Table 2: Binding Affinity of Hellebrin Compared to Other Cardiac Glycosides

CompoundBinding Affinity (Ki, nM)
Hellebrin~20
Digoxin~50
Ouabain~30
Hellebrigenin~22

Lower Ki values indicate higher binding affinity.

Case Studies

  • Breast Cancer Study : A study focused on MCF-7 breast cancer cells demonstrated that treatment with hellebrin resulted in increased apoptosis rates. The mechanism was attributed to the activation of apoptotic pathways mediated by mitochondrial dysfunction .
  • Lung Cancer Study : Another investigation into H1299 lung cancer cells showed that hellebrin treatment led to a significant decrease in oxygen consumption rates, indicating a direct impact on mitochondrial oxidative phosphorylation .

Research Findings

  • Antitumor Activity : Comparative evaluations of helleborus extracts have shown that hellebrin possesses potent antitumor activity comparable to standard treatments like ascorbic acid .
  • In Vivo Studies : Further research is warranted to explore the in vivo efficacy of hellebrin, as preliminary studies suggest promising results in animal models .

特性

CAS番号

13289-18-4

分子式

C36H52O15

分子量

724.8 g/mol

IUPAC名

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C36H52O15/c1-17-30(51-32-28(43)26(41)25(40)23(14-37)50-32)27(42)29(44)31(48-17)49-19-5-10-34(16-38)21-6-9-33(2)20(18-3-4-24(39)47-15-18)8-12-36(33,46)22(21)7-11-35(34,45)13-19/h3-4,15-17,19-23,25-32,37,40-46H,5-14H2,1-2H3/t17-,19-,20+,21-,22+,23+,25+,26-,27-,28+,29+,30-,31-,32-,33+,34-,35-,36-/m0/s1

InChIキー

DCSLTSSPIJWEJN-YRFFWODSSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O

異性体SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

正規SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O

外観

Assay:≥99%A solid

Key on ui other cas no.

13289-18-4

ピクトグラム

Acute Toxic

同義語

3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide
corelborin
corelborine
hellebrin

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。